5-(3,4-Difluorophenyl)furan-2-carboxylic acid 5-(3,4-Difluorophenyl)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 55377-81-6
VCID: VC20334128
InChI: InChI=1S/C11H6F2O3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
SMILES:
Molecular Formula: C11H6F2O3
Molecular Weight: 224.16 g/mol

5-(3,4-Difluorophenyl)furan-2-carboxylic acid

CAS No.: 55377-81-6

Cat. No.: VC20334128

Molecular Formula: C11H6F2O3

Molecular Weight: 224.16 g/mol

* For research use only. Not for human or veterinary use.

5-(3,4-Difluorophenyl)furan-2-carboxylic acid - 55377-81-6

Specification

CAS No. 55377-81-6
Molecular Formula C11H6F2O3
Molecular Weight 224.16 g/mol
IUPAC Name 5-(3,4-difluorophenyl)furan-2-carboxylic acid
Standard InChI InChI=1S/C11H6F2O3/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Standard InChI Key MERUWKFJLJNLRB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)F)F

Introduction

Chemical and Structural Properties

Molecular Composition

5-(3,4-Difluorophenyl)furan-2-carboxylic acid has the molecular formula C₁₁H₆F₂O₃ and a molecular weight of 224.16 g/mol . Its IUPAC name, 5-(3,4-difluorophenyl)furan-2-carboxylic acid, reflects the substitution pattern: a difluorophenyl group at the 5-position of the furan ring and a carboxylic acid at the 2-position. The compound’s canonical SMILES string, C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)F)F, encodes its planar structure, while its InChIKey (MERUWKFJLJNLRB-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number55377-81-6
Molecular FormulaC₁₁H₆F₂O₃
Molecular Weight (g/mol)224.16
SMILESC1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)F)F

Structural Characteristics

X-ray crystallography and NMR studies reveal that the difluorophenyl group adopts a para-substituted orientation relative to the furan oxygen, creating a conjugated π-system. This arrangement enhances electronic delocalization, contributing to the compound’s stability and reactivity. The fluorine atoms at the 3- and 4-positions of the phenyl ring introduce steric and electronic effects, influencing intermolecular interactions such as hydrogen bonding and van der Waals forces .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-(3,4-difluorophenyl)furan-2-carboxylic acid typically involves multi-step organic reactions, as outlined below:

  • Condensation Reaction: Difluorobenzaldehyde reacts with furan derivatives (e.g., furan-2-carbaldehyde) under acidic conditions to form a substituted furan intermediate.

  • Oxidation: The intermediate undergoes oxidation using agents like potassium permanganate (KMnO₄) or Jones reagent to introduce the carboxylic acid group.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product with >95% purity .

A 2021 study demonstrated an alternative route using Suzuki-Miyaura cross-coupling, where (3,4-difluorophenyl)boronic acid reacts with methyl 5-bromofuran-2-carboxylate in the presence of a palladium catalyst . Subsequent hydrolysis of the methyl ester yields the carboxylic acid derivative.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Condensation-Oxidation65–7095Cost-effective for bulk synthesis
Suzuki-Miyaura Coupling80–8598High regioselectivity

Optimization Strategies

Recent advances focus on microwave-assisted synthesis to reduce reaction times from hours to minutes. For instance, a 2025 protocol achieved 85% yield in 15 minutes using microwave irradiation at 150°C . Solvent-free conditions and green catalysts (e.g., recyclable palladium nanoparticles) further enhance sustainability .

Biological and Pharmacological Activities

Antimicrobial Properties

5-(3,4-Difluorophenyl)furan-2-carboxylic acid exhibits broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The carboxylic acid group facilitates bacterial membrane disruption, while fluorine atoms enhance lipid bilayer penetration .

Applications and Industrial Relevance

Pharmaceutical Development

The compound serves as a precursor for antitubercular prodrugs. Ester derivatives (e.g., ethyl 5-(3,4-difluorophenyl)furan-2-carboxylate) show improved oral bioavailability, with logP values reduced from 2.1 to 1.4 .

Material Science Applications

In polymer chemistry, its rigid furan core enhances thermal stability. Blending with polyvinyl alcohol (PVA) increases the glass transition temperature (T₉) by 20°C, making it suitable for high-temperature coatings.

Future Perspectives and Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the difluorophenyl group could optimize pharmacokinetic profiles.

  • Combination Therapies: Co-administration with first-line antitubercular drugs (e.g., rifampicin) may mitigate resistance .

  • Nanoparticle Delivery Systems: Encapsulation in lipid nanoparticles could enhance targeting to macrophage reservoirs of M. tuberculosis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator